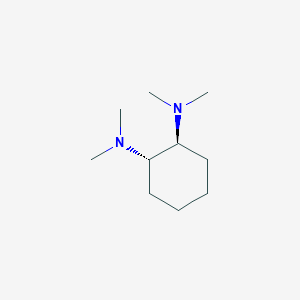
2-Ethylcyclohexanol
Vue d'ensemble
Description
2-Ethylcyclohexanol is a chemical compound with the formula C8H16O . It exhibits self-association due to the larger flexibility of the cyclohexanol ring in inert solvents .
Molecular Structure Analysis
The molecular structure of 2-Ethylcyclohexanol consists of a cyclohexanol ring with an ethyl group (C2H5) attached. The molecular weight is 128.2120 .
Chemical Reactions Analysis
2-Ethylcyclohexanol can undergo a dehydration reaction when reacted with concentrated sulfuric acid, similar to the dehydration of 2-Methylcyclohexanol .
Applications De Recherche Scientifique
Analytical Characterization and Biological Matrices
2-Ethylcyclohexanol is relevant in the characterization of psychoactive arylcyclohexylamines. It was involved in the identification and analysis of these compounds using various analytical methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This analysis extended to its determination in biological matrices like blood, urine, and vitreous humor, highlighting its role in forensic toxicology and drug monitoring (De Paoli et al., 2013).
Catalysis and Chemical Reactions
2-Ethylcyclohexanol is significant in understanding the behavior of cyclohexanone and its derivatives in catalytic reactions. Studies have shown the impact of 2-ethyl derivatives in hydrogenation processes, where the reaction rates and adsorption characteristics of these derivatives provide insights into the kinetics and mechanisms of catalytic reactions (Chihara & Tanaka, 1979).
Synthesis and Pharmacology
2-Ethylcyclohexanol derivatives have been synthesized for various purposes, including the creation of novel chemical entities. For example, the conversion of 1-ethinyl-, 1-vinyl-, and 1-ethylcyclohexanols to their respective derivatives for pharmacological testing indicates its utility in the development of new therapeutic agents (Chaco & Iyer, 1960).
Molecular Interactions and Properties
The volumetric properties of binary mixtures containing cyclohexane and 2-ethoxyethanol, a closely related compound to 2-ethylcyclohexanol, have been studied to understand molecular interactions in liquid mixtures. These studies are crucial in the field of solution chemistry and help in understanding the behavior of organic molecules in mixtures (Durgabhavani et al., 2019).
Stereochemistry and Conformational Analysis
2-Ethylcyclohexanol and its derivatives are also significant in the study of stereochemistry and conformational analysis. Research on the conformational equilibria in 2-ethyl- and 2-isopropyl-cyclohexanone provides valuable data on the interactions between various groups in cyclic ketones, contributing to the broader understanding of molecular structure and behavior (Cotterill & Robinson, 1964).
Mécanisme D'action
Target of Action
2-Ethylcyclohexanol is a type of alcohol, and like other alcohols, it primarily targets proteins and lipids in cell membranes . The compound’s interaction with these targets can alter the structure and function of the cell membrane, affecting the cell’s behavior and activity.
Mode of Action
The mode of action of 2-Ethylcyclohexanol involves the dehydration of the alcohol to form an alkene . This process occurs when the alcohol is heated in the presence of a strong acid, such as sulfuric or phosphoric acid . The dehydration reaction results in the loss of a water molecule and the formation of a double bond .
Biochemical Pathways
The dehydration of 2-Ethylcyclohexanol can be part of larger biochemical pathways, particularly those involved in the synthesis of alkenes . Alkenes are important molecules in biochemistry, serving as building blocks for a variety of complex organic compounds .
Result of Action
The dehydration of 2-Ethylcyclohexanol results in the formation of an alkene . This transformation can have various effects at the molecular and cellular level, depending on the context. For example, in a biochemical pathway, the formation of an alkene could be a key step in the synthesis of a larger molecule.
Action Environment
The action of 2-Ethylcyclohexanol can be influenced by various environmental factors. For instance, the rate of the dehydration reaction can be affected by the temperature and the concentration of the acid catalyst . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as pH, presence of other chemicals, and physical conditions like pressure and light exposure.
Safety and Hazards
Propriétés
IUPAC Name |
2-ethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYUBZHJDXXXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958650 | |
| Record name | 2-Ethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylcyclohexanol | |
CAS RN |
3760-20-1 | |
| Record name | 2-Ethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3760-20-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Ethylcyclohexanol in flavor chemistry?
A1: 2-Ethylcyclohexanol is a significant volatile flavor compound identified in various food products. Notably, it contributes to the characteristic aroma of foie gras, as revealed through simultaneous distillation extraction (SDE) and analysis by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) [].
Q2: How does the structure of cyclohexanol derivatives, including 2-Ethylcyclohexanol, influence their self-association behavior in solutions?
A2: Research indicates that the self-association of cyclohexanols in inert solvents like n-heptane and n-decane is significantly influenced by the steric hindrance imposed by substituents on the cyclohexane ring []. For instance, 2-Ethylcyclohexanol, with an ethyl group at the 2-position, exhibits different self-association tendencies compared to unsubstituted cyclohexanol or those with bulkier substituents. This difference is evident in the apparent molar heat capacity measurements, which reflect the extent of hydrogen bonding between the alcohol molecules [].
Q3: Can 2-Ethylcyclohexanol be generated from the hydrogenation of lignin depolymerization products?
A3: Yes, research has demonstrated that 2-Ethylcyclohexanol can be produced through the mild hydrogenation of lignin depolymerization products using a Ni/SiO2 catalyst []. Interestingly, a model compound, 2,3-dihydrobenzofuran, exhibited nearly 100% conversion to 2-Ethylcyclohexanol with high selectivity (94.6%) at 130°C []. This finding highlights a potential pathway for valorizing lignin, a significant biomass component, into valuable chemicals.
Q4: Are there any studies on the pharmacological properties of compounds structurally similar to 2-Ethylcyclohexanol?
A4: While specific pharmacological data on 2-Ethylcyclohexanol is limited in the provided papers, a study investigated the pharmacological effects of a series of structurally related compounds, namely 1-(o-alkylphenyl)-2-methyl and 1-(o-alkylphenyl)-2-ethylcyclohexanols []. Although the specific details of this study are not elaborated upon in the abstract, it indicates the existence of research exploring the potential biological activities of compounds within this chemical space.
Q5: What is the stereochemistry of 2-Ethylcyclohexanol and its relevance in chemical reactions?
A5: 2-Ethylcyclohexanol can exist as cis and trans isomers due to the relative positions of the ethyl group and the hydroxyl group on the cyclohexane ring. This stereochemistry plays a crucial role in determining the reactivity and product distribution in chemical reactions involving 2-Ethylcyclohexanol []. For instance, different stereoisomers may exhibit varying reactivities in reactions like dehydration or oxidation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)

